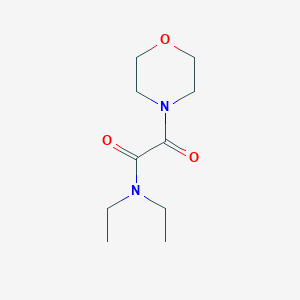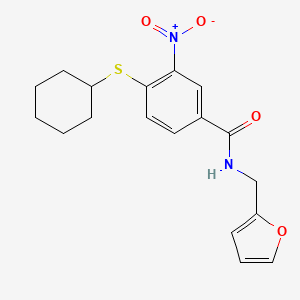![molecular formula C20H32N2O2 B6043875 7-(cyclohexylmethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043875.png)
7-(cyclohexylmethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(cyclohexylmethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one, commonly known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural and biological properties.
作用機序
The mechanism of action of CPDD is not fully understood. However, it has been proposed that CPDD exerts its biological activity by inhibiting the growth of cancer cells and bacteria. CPDD has also been shown to modulate the release of neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPDD has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the release of neurotransmitters in the brain. CPDD has also been shown to have a significant effect on the cardiovascular system, making it a potential candidate for the treatment of cardiovascular diseases.
実験室実験の利点と制限
CPDD has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. CPDD also exhibits a wide range of biological activities, making it a versatile compound for the study of various diseases. However, CPDD has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. CPDD also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of CPDD. One potential direction is the development of CPDD-based drugs for the treatment of cancer and bacterial infections. Another potential direction is the study of CPDD's effects on the central nervous system, which may lead to the development of new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CPDD and its potential applications in various fields.
Conclusion:
In conclusion, CPDD is a spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CPDD exhibits a wide range of biological activities, including antitumor, antibacterial, and antifungal activities. CPDD also has a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders. While CPDD has some limitations for lab experiments, it has several advantages and is a versatile compound for the study of various diseases. There are several future directions for the study of CPDD, including the development of CPDD-based drugs and further research into its effects on the central nervous system.
合成法
The synthesis of CPDD involves the reaction of 1,6-diaminohexane with cyclohexanecarboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with pent-4-enoyl chloride to obtain CPDD. This method has been reported to yield CPDD in good yield and high purity.
科学的研究の応用
CPDD has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. CPDD has also been reported to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
7-(cyclohexylmethyl)-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-10-18(23)22-14-12-20(16-22)11-7-13-21(19(20)24)15-17-8-5-4-6-9-17/h2,17H,1,3-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPUOAZYVBXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B6043796.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-({[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6043804.png)

![4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6043814.png)
![6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B6043835.png)
![{1'-[4-(1H-pyrazol-1-yl)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6043843.png)
![2-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B6043855.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6043872.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.4]heptane-1-carboxamide](/img/structure/B6043884.png)
![2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-N-propyl-3-thiophenecarboxamide](/img/structure/B6043894.png)
![5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6043898.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanamide](/img/structure/B6043905.png)
